Quinolin-2-ylboronic acid
Overview
Description
Quinolin-2-ylboronic acid is a compound with the molecular formula C9H8BNO2 . It has a molecular weight of 172.98 g/mol . The IUPAC name for this compound is quinolin-2-ylboronic acid .
Synthesis Analysis
The synthesis of quinoline and its derivatives has been extensively studied. A variety of synthesis protocols have been reported in the literature for the construction of this scaffold . For example, the Conrad–Limpach synthesis involves the condensation of primary aryl amine with β-diketone in acid catalysis, followed by ring closure of a Schiff base . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Molecular Structure Analysis
The molecular structure of Quinolin-2-ylboronic acid consists of a benzene ring fused with a pyridine moiety . The InChI string for this compound is InChI=1S/C9H8BNO2/c12-10(13)9-6-5-7-3-1-2-4-8(7)11-9/h1-6,12-13H .Chemical Reactions Analysis
Quinoline and its derivatives are known to undergo a variety of chemical reactions. For instance, they can be alkylated by alkyl halides, thiolated by aryl/alkyl/heteroaryl thiols and diselenides, and can undergo ring contraction to indole derivatives . They can also be used in annulation reactions to form additional cycles .Physical And Chemical Properties Analysis
Quinolin-2-ylboronic acid has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 1 . The exact mass of this compound is 173.0648087 g/mol . The topological polar surface area is 53.4 Ų .Scientific Research Applications
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Medicinal Chemistry
- Quinoline motifs have received considerable attention in drug design due to their broad spectrum of bioactivity . They have been used in the development of various drugs .
- Boronic acids have been used in diverse areas of research, including sensing applications, biological labeling, protein manipulation and modification, separation, and the development of therapeutics .
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Sensing Applications
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Pharmacological Applications
- Quinoline nucleus is endowed with a variety of therapeutic activities, and new quinoline derivatives are known to be biologically active compounds possessing several pharmacological activities .
- Quinoline is used in the synthesis of many anti-malarial drugs such as chloroquine, pyrimethamine, and mefloquine .
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Chemical Synthesis
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Neurotoxicity Studies
- Quinolinic acid is a well-known neurotoxin . It can produce reactive oxygen species (ROS), which are generated in reactions catalyzed by transition metals, especially iron (Fe) . Quinolinic acid can form coordination complexes with iron . This property could be used in studies related to neurotoxicity and oxidative stress .
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Research and Development
Future Directions
properties
IUPAC Name |
quinolin-2-ylboronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BNO2/c12-10(13)9-6-5-7-3-1-2-4-8(7)11-9/h1-6,12-13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWHCQRBWSBKHMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC2=CC=CC=C2C=C1)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70623225 | |
Record name | Quinolin-2-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70623225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Quinolin-2-ylboronic acid | |
CAS RN |
745784-12-7 | |
Record name | Quinolin-2-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70623225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Quinoline-2-boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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